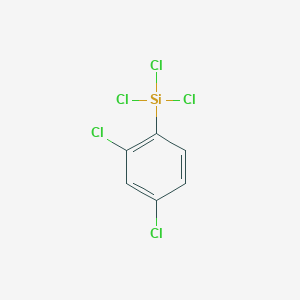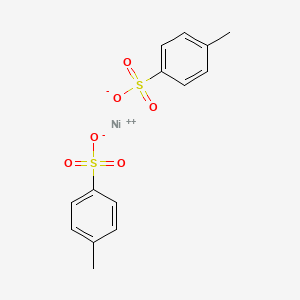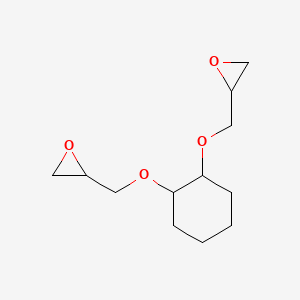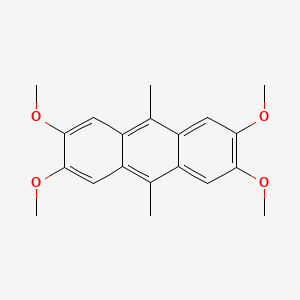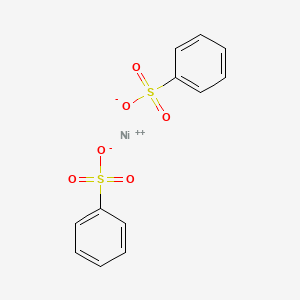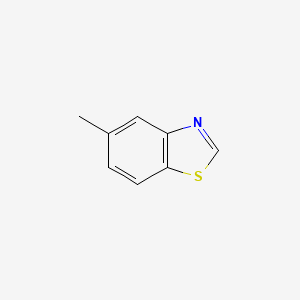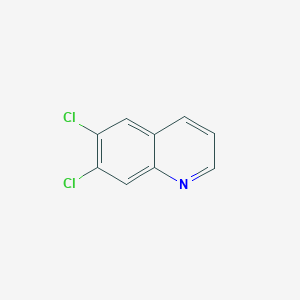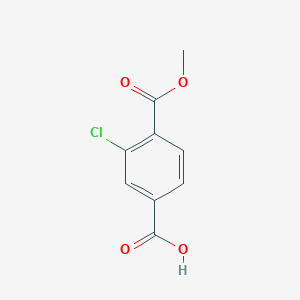
3-クロロ-4-(メトキシカルボニル)安息香酸
概要
説明
3-Chloro-4-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C9H7ClO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methoxycarbonyl group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
科学的研究の応用
3-Chloro-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Serves as a building block for the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: Used in the production of herbicides and pesticides.
Material Science: Employed in the synthesis of polymers and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methoxycarbonyl)benzoic acid typically involves the following steps:
Esterification: The starting material, 3-chloro-4-hydroxybenzoic acid, undergoes esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-chloro-4-hydroxybenzoate.
Oxidation: The methyl ester is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield 3-chloro-4-(methoxycarbonyl)benzoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-(methoxycarbonyl)benzoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
3-Chloro-4-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.
Reduction: The compound can be reduced to form 3-chloro-4-(hydroxymethyl)benzoic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-amino-4-(methoxycarbonyl)benzoic acid or 3-thio-4-(methoxycarbonyl)benzoic acid.
Hydrolysis: Formation of 3-chloro-4-carboxybenzoic acid.
Reduction: Formation of 3-chloro-4-(hydroxymethyl)benzoic acid.
作用機序
The mechanism of action of 3-Chloro-4-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The methoxycarbonyl group can enhance the compound’s ability to interact with target proteins, while the chlorine atom can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-hydroxybenzoic acid
- 3-Chloro-4-(hydroxymethyl)benzoic acid
- 4-(Methoxycarbonyl)benzoic acid
Uniqueness
3-Chloro-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both a chlorine atom and a methoxycarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. The chlorine atom provides a site for nucleophilic substitution, while the methoxycarbonyl group can undergo various transformations, enhancing the compound’s versatility in chemical reactions.
特性
IUPAC Name |
3-chloro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWMWEIAAARWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559534 | |
| Record name | 3-Chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55737-77-4 | |
| Record name | 3-Chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
